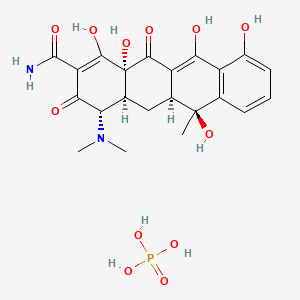

Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds involving samarium often employs samarium diiodide as a key reagent due to its efficiency in promoting various chemical reactions. For example, samarium diiodide has been used to mediate aldol-type reactions, efficiently synthesizing carboxylic 3-hydroxyacids from different aldehydes or ketones and iodoacetic acid (Concellón & Concellón, 2006). Similarly, nucleophilic acylation of esters by acid chlorides has been facilitated by samarium diiodide, leading to the formation of samarium enediolates (Machrouhi, Namy, & Kagan, 1997).

Molecular Structure Analysis

The molecular structure of samarium compounds, including those involving ethanedioic acid, often features complex coordination geometries. Studies on similar systems, such as samarium(III) alkoxides with thiophene-based substituents, reveal detailed insights into the coordination sphere around samarium atoms, highlighting the versatility of samarium in forming various structural motifs (Veith et al., 2010).

Chemical Reactions and Properties

Samarium compounds engage in a wide range of chemical reactions, demonstrating unique properties attributed to the samarium ion. For instance, samarium diiodide is known for its role in facilitating sequential elimination-reduction reactions, illustrating its utility in synthesizing a variety of chemical structures (Concellón & Rodríguez‐Solla, 2001). The reactivity of samarium with different organic and inorganic substrates underlines its chemical versatility.

Physical Properties Analysis

The physical properties of samarium compounds can be significantly influenced by their molecular structure and the nature of their bonding. For example, the luminescence properties of samarium(III) complexes are of particular interest due to their potential applications in materials science, with studies highlighting how the coordination environment of samarium can affect its emission characteristics (Soares-Santos et al., 2006).

Chemical Properties Analysis

The chemical properties of samarium compounds, such as reactivity, stability, and interaction with other chemicals, are central to their utility in various applications. Research into the coordination modes of pyridine-carboxylic acid derivatives with samarium(III) reveals insights into the complex's reactivity and potential applications in catalysis and materials development (Kostova & Valcheva-traykova, 2015).

Aplicaciones Científicas De Investigación

-

Natural Product Synthesis

- Field : Organic Chemistry

- Application : Samarium (II) iodide (SmI2), also known as Kagan’s reagent, has found increasing use in chemical synthesis, particularly in the total synthesis of natural products .

- Method : SmI2 is used in various reductive coupling procedures. It is capable of reducing different functional groups including sulfones, sulfoxides, alkyl and aryl halides, epoxides, phosphine oxides, carbonyls, and conjugated double bonds. It is also used in C–C bond-construction, and cascade or sequential reactions .

- Results : The use of SmI2 has allowed for the development of a broad variety of reactions and has evolved into a prominent reagent for the modification of natural products and the total syntheses of natural products .

-

Optical and Luminescence Properties

- Field : Material Science

- Application : A new non-centrosymmetric iodate crystal Sm3 (IO3)9 (HIO3)4 has been synthesized and studied for its structure, optical and luminescence properties .

- Method : The crystal was synthesized using a hydrothermal method. The crystal structure is a three-dimensional network with samarium polyhedra linked by iodate groups .

- Results : The crystal shows a moderate second harmonic generation response of 1.1 × KH2PO4 (KDP). The strongest emission in its luminescence spectrum is located at 600 nm under 403 nm excitation, making it a potential orange laser material .

Propiedades

IUPAC Name |

oxalic acid;samarium;decahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.10H2O.2Sm/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPDQYODFRQYAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

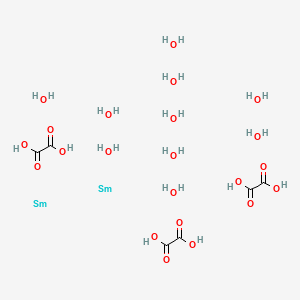

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Sm].[Sm] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H26O22Sm2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.